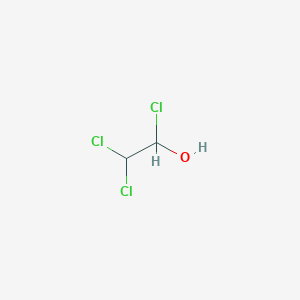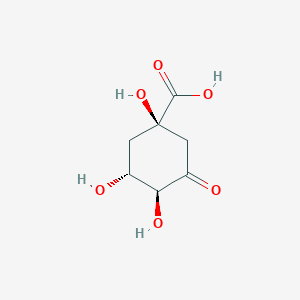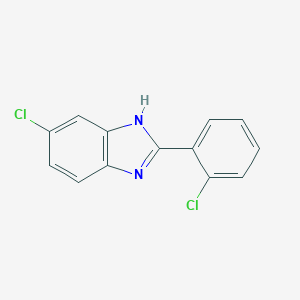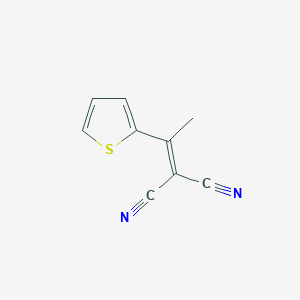
2-(1-(Thiophen-2-yl)ethylidene)malononitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile and its derivatives involves several key methodologies, including Knoevenagel condensation, Michael addition, and reactions with different aldehydes under varying conditions. For example, a study on the synthesis of some novel pyridine and naphthyridine derivatives highlighted the use of ethanol catalyzed by sodium ethoxide for dimerization reactions, leading to derivatives of interest in organic synthesis and materials science (Abdelrazek et al., 2010).
Molecular Structure Analysis
The molecular structure of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile derivatives has been extensively analyzed using X-ray diffraction and spectroscopic methods. These analyses reveal insights into the compound's geometric structures, frontier molecular orbitals, and potential energy curves. For instance, crystal structure and hydrogen-bonding properties of related compounds have been elucidated, showcasing the importance of intramolecular hydrogen bonds and π-π interactions in stabilizing the molecular structure (Kew-Yu Chen, 2015).
Chemical Reactions and Properties
2-(1-(Thiophen-2-yl)ethylidene)malononitrile participates in a variety of chemical reactions, demonstrating its versatility as a reactant and intermediate in organic synthesis. It undergoes photocyclization, demonstrating photochromic properties in derivatives, which are of interest for applications in molecular switches and photoresponsive materials (Uchida et al., 1990).
Physical Properties Analysis
The physical properties of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile, including solubility, melting point, and crystalline structure, are crucial for its application in material science and organic synthesis. These properties are influenced by the compound's molecular structure and the presence of functional groups that facilitate specific interactions and bonding patterns.
Chemical Properties Analysis
The chemical properties of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile, such as reactivity with nucleophiles, electrophiles, and its behavior under various chemical conditions, underscore its utility in synthesizing a wide range of derivatives. Its reactivity is pivotal in producing compounds with potential applications in various fields, including organic electronics and pharmaceuticals.
For more in-depth studies and specific experimental details on the synthesis, molecular structure, chemical reactions, and properties of 2-(1-(Thiophen-2-yl)ethylidene)malononitrile and its derivatives, the cited references provide comprehensive insights (Greiner‐Bechert & Otto, 1992), (Srikrishna & Dubey, 2014).
Aplicaciones Científicas De Investigación
Ionophore Based on Thiocyanate-Selective Electrodes
- Scientific Field : Electrochemistry .
- Application Summary : This compound is used as an ionophore in thiocyanate-selective electrodes .
- Methods of Application : The compound is used in the construction of sensors with plasticized PVC membranes. The optimized membrane electrode included 66 mg PVC, 132 mg o-nitrophenyloctylether, 10 mol % tetrakis(trifluoromethyl)phenyl borate and 2% [Mn(C12H11NOS)(Cl2)(H2O)]· 3H2O .
- Results or Outcomes : The optimized sensors exhibit a Nernstian response for thiocyanate through a linear concentration ranging from (5 10−8 to 9.06 10−1 M) with a detection limit of 3 10−8 M and a slope of 57.7 mV decade−1 .
Synthesis of Thiophene Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : Thiophene-based analogs are used to improve advanced compounds with a variety of biological effects .
- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results or Outcomes : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Organic Semiconductors
- Scientific Field : Material Science .
- Application Summary : Thiophene derivatives, including “2-(1-(Thiophen-2-yl)ethylidene)malononitrile”, play a significant role in the advancement of organic semiconductors .
- Methods of Application : The compound is incorporated into the structure of organic semiconductors to improve their performance .
- Results or Outcomes : The incorporation of thiophene derivatives into organic semiconductors has led to improved efficiency and stability of these materials .
Organic Light-Emitting Diodes (OLEDs)
- Scientific Field : Electronics .
- Application Summary : Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
- Methods of Application : The compound is used in the active layer of OLEDs to improve their light-emitting properties .
- Results or Outcomes : The use of thiophene derivatives in OLEDs has resulted in devices with improved brightness and efficiency .
Nonsteroidal Anti-inflammatory Drug
- Scientific Field : Pharmacology .
- Application Summary : Thiophene-based compounds, including “2-(1-(Thiophen-2-yl)ethylidene)malononitrile”, have been used in the development of nonsteroidal anti-inflammatory drugs .
- Methods of Application : The compound is incorporated into the structure of drugs to improve their anti-inflammatory properties .
- Results or Outcomes : The use of thiophene derivatives in drugs has resulted in improved anti-inflammatory effects .
Dental Anesthetic
- Scientific Field : Dentistry .
- Application Summary : Thiophene-based compounds are used in the development of dental anesthetics .
- Methods of Application : The compound is used in the formulation of anesthetics to improve their numbing properties .
- Results or Outcomes : The use of thiophene derivatives in dental anesthetics has resulted in improved numbing effects .
Safety And Hazards
The safety information for 2-(1-(Thiophen-2-yl)ethylidene)malononitrile indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
2-(1-thiophen-2-ylethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S/c1-7(8(5-10)6-11)9-3-2-4-12-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSVAOOOAGLVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294812 | |
| Record name | [1-(Thiophen-2-yl)ethylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Thiophen-2-yl)ethylidene)malononitrile | |
CAS RN |
10432-44-7 | |
| Record name | 10432-44-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1-(Thiophen-2-yl)ethylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-THIOPHEN-2-YL-ETHYLIDENE)-MALONONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



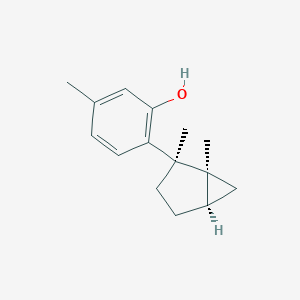
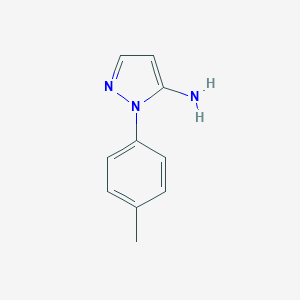


![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)


